molecular formula C16H15N5O2 B2538784 2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 866049-91-4

2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2538784
CAS No.: 866049-91-4
M. Wt: 309.329
InChI Key: BZRKRVPIZMSGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule is of significant interest due to its complex fused ring system, which incorporates a pyrazolopyrimidine core—a structure recognized as a privileged scaffold in the development of protein kinase inhibitors (PKIs) . The tetrahydropyrido moiety fused to the pyrimidine ring adds structural novelty and may influence the compound's pharmacokinetic properties. The 4-nitrophenyl substituent at the 7-position is an electron-withdrawing group that can be critical for target binding affinity and may serve as a handle for further synthetic modification. The primary research value of this compound lies in its potential as a key intermediate or final target for synthesizing novel therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a range of biological targets, including Tropomyosin Receptor Kinases (Trks), EGFR, B-Raf, and MEK, making them promising candidates for targeted cancer therapy . Furthermore, closely related pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one analogs have been investigated as ligands for benzodiazepine receptors, suggesting potential applications in central nervous system (CNS) research, such as the development of anticonvulsant agents . Researchers can utilize this compound to explore its mechanism of action, which likely involves acting as an ATP-competitive inhibitor for various kinases, thereby disrupting aberrant signaling pathways in cancerous or other diseased cells. This product is provided for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care in a controlled laboratory setting, adhering to all applicable safety protocols.

Properties

IUPAC Name

4-methyl-11-(4-nitrophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-8-16-17-9-12-10-19(7-6-15(12)20(16)18-11)13-2-4-14(5-3-13)21(22)23/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKRVPIZMSGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, derivatives of pyrido[3,4-e]pyrimidines have been shown to inhibit protein tyrosine kinases, which are crucial in cell signaling pathways. Additionally, this compound may interact with phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cellular growth and metabolism. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, by binding to protein tyrosine kinases, it can inhibit their activity, thereby affecting downstream signaling pathways. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that derivatives of pyrido[3,4-e]pyrimidines can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of the compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound is essential for its biological activity and therapeutic potential.

Biological Activity

2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2

Antitumor Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : NCI-H1975 (lung cancer), A549 (lung cancer), and NCI-H460 (lung cancer).
  • Inhibition Assays : The cytotoxicity was assessed using the MTT assay. Compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM against these cell lines .
CompoundCell LineIC50 (µM)
A1NCI-H197515.6
A2A549>50
A3NCI-H46025.0

The mechanism of action for pyrazolo[1,5-a]pyrimidines often involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically:

  • EGFR Inhibition : Compounds containing similar structures have been shown to inhibit the EGFR L858R/T790M mutant forms. The inhibition rates observed were around 90% at concentrations as low as 0.1 µM .
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory and Antimicrobial Properties

In addition to antitumor effects, pyrazolo[1,5-a]pyrimidines have demonstrated anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity : Compounds have been reported to reduce pro-inflammatory cytokines in vitro and in vivo models.
  • Antimicrobial Activity : Certain derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have been conducted on related compounds within the pyrazolo[1,5-a]pyrimidine class:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of modified pyrazolo[1,5-a]pyrimidines and evaluated their anticancer properties.
    • Results indicated that modifications at the nitrogen positions significantly enhanced cytotoxicity against lung cancer cell lines .
  • Case Study on Anti-inflammatory Effects :
    • A study focused on a derivative of pyrazolo[1,5-a]pyrimidine showed a marked reduction in edema in a carrageenan-induced paw edema model in rats.
    • The compound reduced inflammatory markers such as TNF-alpha and IL-6 .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy. The compound under discussion has shown promising results in inhibiting tumor growth through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Targeted Drug Design : The structural versatility of this compound allows for modifications that can enhance its selectivity and potency against various cancer types .

Psychopharmacological Effects

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may possess psychopharmacological properties. These compounds have been explored for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Photophysical Properties

The unique structure of 2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine contributes to its exceptional photophysical properties. These characteristics make it suitable for applications in:

  • Fluorescent Probes : The compound can be utilized as a fluorescent probe in biochemical assays due to its ability to emit light upon excitation .
  • Organic Light Emitting Diodes (OLEDs) : Its photostability and luminescent properties position it as a candidate for use in OLED technology .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Synthetic Pathways

Recent advances have introduced novel synthetic routes that improve yield and selectivity. These methods often involve:

  • Use of Catalysts : Transition metal catalysts have been employed to facilitate reactions that yield higher purity products.
  • Post-Synthetic Modifications : Functionalization techniques enable the introduction of various substituents that can enhance biological activity or material properties .

Case Study 1: Antitumor Efficacy

A study published in Molecules demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxic activity against various cancer cell lines. The research emphasized the structure-activity relationship (SAR) that correlates specific substituents with enhanced antitumor efficacy .

Case Study 2: Photophysical Applications

In another investigation focused on materials science, researchers explored the use of this compound as a fluorophore in biosensing applications. The study found that the compound's emission properties were suitable for detecting biomolecules with high sensitivity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine 2-Me, 7-(4-NO₂Ph) C₁₇H₁₆N₆O₂* Hypothesized kinase inhibition
N,7-Dimethyl-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-2-amine 2-NH₂, 3-SO₂Ph, 7-Me C₁₈H₂₀N₆O₂S Improved metabolic stability (sulfonyl group)
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 2-Me, 7-CF₃ C₈H₁₀F₃N₃ Enhanced lipophilicity (CF₃ group)
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (e.g., 4a-p) 6-ketone, variable R-groups C₉H₆N₄O₂ Low antimicrobial activity
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 7-OH, 6-ketone C₉H₆N₄O₂ Increased solubility (hydroxyl group)

*Calculated molecular formula based on core structure and substituents.

Key Observations:
  • Electron-withdrawing groups (EWGs) : The 4-nitrophenyl group in the target compound and the trifluoromethyl (CF₃) group in ’s analog both enhance electrophilicity, which is critical for interactions with kinase ATP-binding pockets .
  • Hydrogen-bonding motifs: The 6-ketone in pyrimidin-6-ones () and the 7-hydroxyl group () improve solubility but may reduce membrane permeability compared to lipophilic substituents like CF₃ or NO₂.
  • Stereochemical considerations : Reduced pyrimidine rings (tetrahydro forms) in THPPs (tetrahydropyrazolo[1,5-a]pyrimidines) often yield stereoisomers with distinct bioactivities, though specific data for the target compound are unavailable .

Q & A

Basic: What synthetic strategies are optimal for preparing this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of precursors (e.g., pyrazolo-pyrimidine cores via condensation of aminopyrazoles with β-ketoesters or nitriles under acidic conditions).

Substituent Introduction : The 4-nitrophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Tetrahydro Modification : Hydrogenation or reductive amination stabilizes the tetrahydropyrido ring .
Key Considerations :

  • Use anhydrous conditions for nitro-group stability.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Basic: How is structural confirmation achieved?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl) and carbon types (e.g., quaternary carbons near δ 150–160 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–C bonds: 1.35–1.48 Å; dihedral angles: 5–15° between pyrazolo and pyrido rings) .

Advanced: How does the 4-nitrophenyl group influence bioactivity?

Methodological Answer:
The 4-nitrophenyl group enhances:

  • Electron-Withdrawing Effects : Stabilizes π-π stacking with enzyme active sites (e.g., kinases).
  • Hydrophobic Interactions : Increases binding affinity in hydrophobic pockets (e.g., ATP-binding domains).
    Experimental Validation :
  • SAR Studies : Compare analogs with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (-NO₂) groups.
  • Docking Simulations : Use software like AutoDock to model interactions with targets (e.g., EGFR kinase) .

Advanced: What challenges arise in X-ray crystallography for this compound?

Methodological Answer:

  • Crystal Growth : Requires slow evaporation (e.g., DCM/methanol) due to low solubility.
  • Data Collection : High-resolution detectors (e.g., Bruker APEXII CCD) mitigate weak diffraction from flexible tetrahydropyrido rings.
  • Refinement : Disorder in the nitro group (e.g., rotational conformers) requires constrained refinement (ISOR/SADI in SHELXL) .
    Example Data (Monoclinic P21/c):
ParameterValue
a, b, c (Å)11.83, 17.42, 7.41
β (°)91.1
V (ų)1527.07
R-factor0.046

Advanced: How to resolve contradictions in bioactivity data?

Methodological Answer:
Discrepancies (e.g., IC₅₀ variations in kinase assays) arise from:

  • Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation states.
  • Cellular Uptake : LogP (calculated ~2.8) impacts membrane permeability.
    Resolution Strategies :
  • Standardize protocols (e.g., ATP concentration, incubation time).
  • Validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Advanced: How to design analogs for improved pharmacokinetics?

Methodological Answer:

  • Metabolic Stability : Replace nitro group with bioisosteres (e.g., -CF₃) to reduce CYP450 oxidation .
  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) on the pyrido ring.
    Synthetic Workflow :

Parallel Synthesis : Use Ugi-4CR for rapid analog generation.

In Silico Screening : Predict ADMET properties with QikProp or SwissADME .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS).
  • QM/MM : Calculate charge distribution in the nitro group’s resonance states.
    Case Study :
  • Docking into PDE5 (PDB: 1TBF) shows H-bonds between nitro-O and Gln817 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.